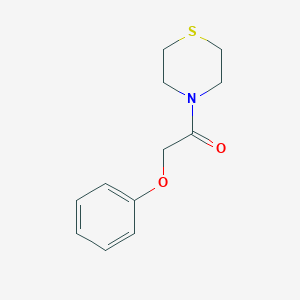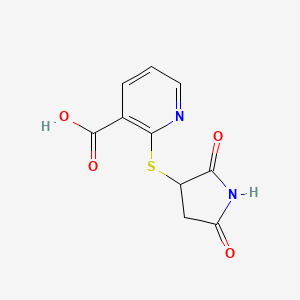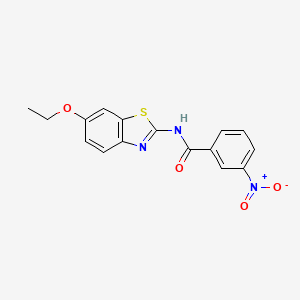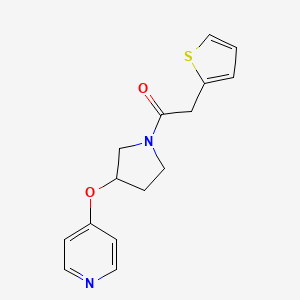
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as PTE, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in medicinal chemistry. The compound is a small molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in cancer progression. Additionally, this compound has been found to inhibit the activation of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral properties, this compound has also been shown to have antioxidant properties, protecting cells from oxidative stress. This compound has been found to modulate the immune system, enhancing the activity of immune cells such as T cells and natural killer cells. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
実験室実験の利点と制限
One advantage of using 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. Additionally, this compound has been extensively studied, with numerous studies demonstrating its potential applications in medicinal chemistry. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of the compound have been found to be cytotoxic. Additionally, the exact mechanism of action of this compound is not fully understood, making it difficult to optimize its use in lab experiments.
将来の方向性
There are numerous future directions for the study of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone. One potential direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in lab experiments. Further studies are also needed to investigate the potential toxicity of this compound and determine the optimal dosage for therapeutic use.
合成法
The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone involves the reaction of 4-pyridinol with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with thiophene-2-carbaldehyde. The product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of cancer therapeutics. Additionally, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antiviral properties, inhibiting the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(10-14-2-1-9-20-14)17-8-5-13(11-17)19-12-3-6-16-7-4-12/h1-4,6-7,9,13H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEYARBYIJZHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


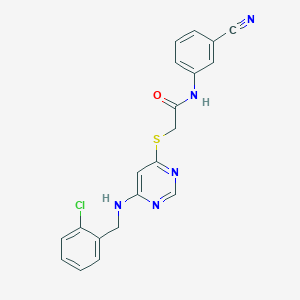
![Cyclohexyl-[2]thienyl-acetic acid](/img/structure/B2904022.png)
![2-[2-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2904023.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)
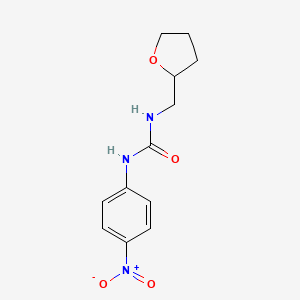
![4-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904029.png)


![2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide](/img/structure/B2904036.png)
